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Abstract
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of diverse cellular

processes, with their function intrinsically linked to their structure.[1][2][3] LINC00899, a lncRNA

implicated in cancer progression, cell cycle control, and cellular differentiation, presents a

compelling target for structural analysis to unlock its therapeutic potential.[4][5][6] This technical

guide provides a comprehensive overview of the methodologies required to predict and

validate the secondary structure of LINC00899. We detail an integrated approach combining in

silico prediction algorithms with experimental validation techniques, offering detailed protocols

and data presentation strategies for researchers, scientists, and drug development

professionals.

Introduction to LINC00899
Long Intergenic Non-Protein Coding RNA 899 (LINC00899) is a multifaceted lncRNA with

significant roles in human health and disease. Its dysregulation has been linked to various

malignancies, including breast, cervical, and colorectal cancer, as well as acute myeloid

leukemia.[4][7][8] Functionally, LINC00899 has been shown to act as a competitive

endogenous RNA (ceRNA), sponging microRNAs to regulate downstream gene expression.[4]

[6][7] For instance, in breast cancer, it suppresses progression by binding to miR-425, thereby

upregulating DICER1.[4] It also plays a crucial role in maintaining genomic stability by

regulating microtubule dynamics during mitosis.[5][9] Given that the function of lncRNAs is

highly dependent on their ability to fold into specific secondary and tertiary structures to interact
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with other molecules, elucidating the structure of LINC00899 is paramount to understanding its

mechanism of action and for designing targeted therapeutics.[1][2][3]

Computational Prediction of LINC00899 Secondary
Structure
The initial step in structural analysis is typically computational prediction. These methods can

be broadly categorized into thermodynamic models and, more recently, machine learning-

based approaches.

2.1. Methodologies

Thermodynamic Models: These classical algorithms, such as the Zuker algorithm, predict the

most stable secondary structure by calculating the minimum free energy (MFE) of all

possible foldings.[2] The free energy is estimated by summing parameters for individual

structural motifs like stems, loops, and bulges.[2]

Machine Learning & Deep Learning: A new generation of tools utilizes machine learning (ML)

and deep learning (DL) to predict RNA structure.[1][3] These models are trained on vast

datasets of known RNA structures and can often outperform classical methods, especially for

longer sequences like lncRNAs.[1][10] Some advanced models integrate thermodynamic

parameters with deep learning to enhance prediction robustness.[10]

2.2. Recommended Computational Tools

The following table summarizes key computational tools applicable for predicting the secondary

structure of LINC00899.
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Tool/Package Methodology Key Features Primary Use Case

RNAstructure/RNAfold

(ViennaRNA)

Thermodynamic

(MFE)

Calculates MFE

structures, partition

functions, and base-

pairing probabilities.

[11]

Initial structure

prediction and

thermodynamic

analysis.

mfold
Thermodynamic

(MFE)

Provides multiple

suboptimal structures,

offering a view of the

folding landscape.

Exploring alternative

conformations.

IPKnot Heuristic/MFE

Specialized in

predicting

pseudoknotted

structures, which are

often missed by

standard MFE

algorithms.[12]

Identifying complex

tertiary interactions.

MXfold2
Deep Learning &

Thermodynamics

Integrates deep neural

networks with

traditional

thermodynamic

parameters for robust

and accurate

predictions.[10]

High-accuracy

prediction for novel

lncRNAs.

RNA-MaP
Experimental Data

Integration

Refines structure

predictions by

incorporating data

from chemical probing

experiments (e.g.,

SHAPE-MaP).

Integrating

experimental data for

improved accuracy.

2.3. Computational Workflow
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A systematic computational approach is crucial for generating reliable initial structural models

of LINC00899. The following workflow outlines the logical steps from sequence retrieval to a

final predicted structure.

1. Sequence Acquisition
(e.g., NCBI Gene ID: 126693)

2. Initial MFE Prediction
(Tools: RNAfold, mfold)

4. Pseudoknot Prediction
(Tool: IPKnot)

5. Advanced Prediction
(Tool: MXfold2)

3. Suboptimal Structure Analysis
(Identify alternative folds)

6. Comparative Analysis
(Compare outputs from all models)

7. Consensus Structure Hypothesis
(Generate a preliminary model)

Click to download full resolution via product page
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Caption: A streamlined workflow for the in silico prediction of the LINC00899 secondary

structure.

Experimental Validation and Structural Refinement
Computational predictions, while powerful, are hypotheses that require experimental validation.

[13] Several biochemical and biophysical techniques can probe RNA structure, providing

crucial data to confirm or refine in silico models.

3.1. Key Experimental Methods

High-resolution methods like X-ray crystallography and cryo-EM provide detailed 3D structural

information but are often challenging and labor-intensive for large, flexible RNAs.[14][15]

Chemical probing techniques offer a high-throughput alternative to map secondary structures

and flexible regions at single-nucleotide resolution.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://portlandpress.com/bioscirep/article/39/2/BSR20180430/110908/Computational-modeling-of-RNA-3D-structure-based
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.574485/full
https://www.researchgate.net/figure/Experimental-Methods-of-3D-RNA-Structures-Determination-a-X-ray-crystallography_fig1_44588177
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.574485/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Type
Information
Gained

Resolution Throughput

X-ray

Crystallography
Biophysical

Atomic-resolution

3D structure.
Angstrom Low

Cryo-Electron

Microscopy

(Cryo-EM)

Biophysical

Near-atomic

resolution 3D

structure.[14]

Angstrom-

Nanometer
Low-Medium

Nuclear

Magnetic

Resonance

(NMR)

Biophysical

3D structure and

dynamics of

small RNAs

(<100 nt).[15]

Angstrom Low

SHAPE-Seq /

SHAPE-MaP
Biochemical

Single-nucleotide

flexibility (paired

vs. unpaired).[13]

Nucleotide High

DMS-MaPseq Biochemical

Probes

accessibility of

Adenine and

Cytosine bases.

[11]

Nucleotide High

PARIS / SPLASH Biochemical

Maps long-

range, base-

pairing

interactions in

vivo.[11]

Nucleotide High

3.2. Detailed Protocol: Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and

Sequencing (SHAPE-Seq)

SHAPE-Seq is a powerful technique to probe RNA secondary structure by measuring the

flexibility of each nucleotide. The protocol below outlines the key steps.

Objective: To generate a nucleotide-resolution reactivity profile of LINC00899, where high

reactivity indicates unpaired or flexible regions and low reactivity suggests base-paired or
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constrained regions.

Methodology:

In Vitro Transcription of LINC00899:

Synthesize the full-length LINC00899 RNA sequence via in vitro transcription from a DNA

template.

Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) to

ensure homogeneity.

Properly fold the RNA by heating to 95°C for 2 minutes, followed by snap-cooling on ice

and incubation in a folding buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) at

37°C for 30 minutes.

SHAPE Chemical Probing:

Divide the folded RNA into two aliquots: a (+) probe sample and a (-) probe (control)

sample.

To the (+) sample, add a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7)

or N-methylisatoic anhydride (NMIA). These reagents acylate the 2'-hydroxyl group of

flexible nucleotides.

To the (-) sample, add the solvent (e.g., DMSO) as a negative control.

Incubate both reactions under controlled conditions (e.g., 37°C for 5 minutes).

Quench the reaction and purify the modified RNA.

Reverse Transcription and Library Preparation:

Perform reverse transcription (RT) on both (+) and (-) probe samples using a fluorescently

labeled primer or primers for sequencing library construction.

The reverse transcriptase will frequently stall or fall off at sites of 2'-hydroxyl acylation.
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For SHAPE-MaP, the process introduces mutations at modification sites instead of causing

RT stops, which can improve signal-to-noise.[13]

Prepare sequencing libraries from the resulting cDNA.

Sequencing and Data Analysis:

Sequence the libraries using a high-throughput platform (e.g., Illumina).

Align the sequencing reads to the LINC00899 reference sequence.

Calculate the SHAPE reactivity for each nucleotide by quantifying the rate of RT stops or

mutations in the (+) probe sample relative to the (-) control.

Normalize the reactivity data.

Structural Modeling:

Use the normalized SHAPE reactivities as constraints in a thermodynamic folding

algorithm (e.g., using the RNAstructure package) to generate a final, experimentally-

validated secondary structure model.

Known Signaling Pathways of LINC00899
Understanding the molecular interactions of LINC00899 provides functional context to its

structure. Diagrams of its known signaling pathways are presented below.

LINC00899 miR-425sponges DICER1 mRNAinhibits Breast Cancer
Progression

suppresses

Click to download full resolution via product page

Caption: LINC00899 acts as a tumor suppressor in breast cancer by sponging miR-425.[4]
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LINC00899

TPPP/p25 Genomic Locus

binds and suppresses
(cis-acting)

TPPP/p25 Expression

transcription

Altered Microtubule
Dynamics

Mitotic Delay

Click to download full resolution via product page

Caption: LINC00899 regulates mitosis by suppressing the transcription of TPPP/p25.[5]
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Integrated Strategy for LINC00899 Structure
Determination
A robust determination of the LINC00899 secondary structure requires a multi-pronged

approach that synergizes computational modeling with experimental validation. The workflow

below represents a comprehensive strategy for researchers.
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Phase 1: In Silico Prediction Phase 2: Experimental Probing

Phase 3: Integration & Validation

1. Obtain LINC00899 Sequence

2. Predict Structures
(MFE, ML/DL models)

3. Generate Consensus
Hypothesis Model

7. Constrained Folding
(Incorporate SHAPE data)

4. In Vitro Transcription

5. Chemical Probing
(e.g., SHAPE-Seq)

6. Generate Reactivity Profile

8. Refined Secondary
Structure Model

9. Functional Validation
(e.g., Mutagenesis of key structural motifs)

10. Final Validated Structure

Click to download full resolution via product page

Caption: An integrated workflow for determining the secondary structure of LINC00899.

Conclusion
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Determining the secondary structure of LINC00899 is a critical step toward understanding its

biological functions and exploiting it as a therapeutic target. The combination of advanced

computational prediction, high-throughput experimental probing, and functional validation

provides a powerful and reliable path to achieving this goal. This guide furnishes researchers

and drug development professionals with the foundational knowledge, protocols, and strategic

workflows necessary to structurally characterize LINC00899, paving the way for novel insights

into lncRNA biology and the development of structure-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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